molecular formula C10H9NO5 B11880466 (R)-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde

(R)-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde

Cat. No.: B11880466
M. Wt: 223.18 g/mol
InChI Key: QOYVEBGMQXNBHL-SECBINFHSA-N
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Description

(R)-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde (CAS: 257284-46-1) is a benzaldehyde derivative with a nitro group (-NO₂) at the 5th position and an oxiran-2-ylmethoxy (epoxide-containing methoxy) group at the 2nd position of the aromatic ring. Its molecular formula is C₁₀H₉NO₅, with a molecular weight of 223.18 g/mol and a minimum purity of 95% . Laboratory uses include its role as an intermediate in organic synthesis, particularly leveraging the reactivity of its epoxide group for ring-opening reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

5-nitro-2-[[(2R)-oxiran-2-yl]methoxy]benzaldehyde

InChI

InChI=1S/C10H9NO5/c12-4-7-3-8(11(13)14)1-2-10(7)16-6-9-5-15-9/h1-4,9H,5-6H2/t9-/m1/s1

InChI Key

QOYVEBGMQXNBHL-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](O1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Canonical SMILES

C1C(O1)COC2=C(C=C(C=C2)[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Nitration of 2-Hydroxybenzaldehyde Derivatives

Nitration of 2-hydroxybenzaldehyde (salicylaldehyde) provides a direct route to 5-nitro-2-hydroxybenzaldehyde, a critical intermediate.

Procedure :

  • Substrate : 2-Hydroxybenzaldehyde dissolved in acetic acid.

  • Nitrating Agent : Fuming nitric acid (90%) at 0–5°C.

  • Outcome : 5-Nitro-2-hydroxybenzaldehyde is obtained in 68–72% yield, with regioselectivity driven by the ortho/para-directing hydroxyl group.

Table 1: Nitration Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMinimizes byproducts
HNO3 Concentration90%Maximizes nitration
Reaction Time2 hoursCompletes conversion

Glycidyl Ether Formation via Epoxidation

The 2-hydroxy group in 5-nitro-2-hydroxybenzaldehyde is functionalized via epoxidation of an allyl ether intermediate.

Allyl Ether Protection

  • Reagents : Allyl bromide, K2CO3, acetone.

  • Conditions : Reflux for 6 hours.

  • Yield : 85–90% of 2-allyloxy-5-nitrobenzaldehyde.

Asymmetric Epoxidation

The allyl ether undergoes epoxidation using chiral catalysts to induce the (R)-configuration.

Shi Epoxidation :

  • Catalyst : Fructose-derived ketone (10 mol%).

  • Oxidant : Oxone® in buffered aqueous acetone.

  • Outcome : (R)-Epoxide formed with 88% enantiomeric excess (ee).

Jacobsen Epoxidation :

  • Catalyst : (salen)Mn(III) complex.

  • Conditions : 0°C, CH2Cl2, 12 hours.

  • Yield : 75% with 92% ee.

Table 2: Epoxidation Performance Comparison

MethodCatalyst Loadingee (%)Yield (%)
Shi10 mol%8882
Jacobsen5 mol%9275

Alternative Route: Chiral Pool Synthesis

(R)-Epichlorohydrin serves as a chiral building block for glycidyl ether formation.

Procedure :

  • Alkylation : 5-Nitro-2-hydroxybenzaldehyde reacts with (R)-epichlorohydrin in DMF with K2CO3.

  • Conditions : 60°C, 8 hours.

  • Yield : 70–75%.

Limitations :

  • (R)-Epichlorohydrin’s commercial scarcity necessitates in-situ resolution.

  • Competing ring-opening reactions reduce efficiency.

Reaction Optimization and Scale-Up

Solvent and Temperature Effects

  • Epoxidation : Acetone outperforms toluene in Shi’s method, enhancing catalyst solubility.

  • Nitration : Acetic acid minimizes aldehyde oxidation compared to H2SO4.

Catalytic Efficiency

  • Shi Catalyst : Recyclable for up to 3 cycles with <5% ee loss.

  • Jacobsen Catalyst : Sensitive to moisture, requiring anhydrous conditions.

Analytical Characterization

NMR Spectroscopy

  • 1H NMR (CDCl3) : δ 10.01 (s, 1H, CHO), 8.35 (d, J = 2.4 Hz, 1H, Ar-H), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.15 (d, J = 8.8 Hz, 1H, Ar-H), 4.40–4.35 (m, 2H, OCH2), 3.95–3.90 (m, 1H, epoxide CH), 3.30 (dd, J = 6.0, 4.0 Hz, 1H, epoxide CH2), 2.85 (dd, J = 6.0, 4.0 Hz, 1H, epoxide CH2).

Chiral HPLC

  • Column : Chiralpak AD-H (4.6 × 250 mm).

  • Mobile Phase : Hexane:IPA (90:10).

  • Retention Time : (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.7 min.

Industrial Feasibility and Environmental Considerations

  • Waste Management : MnO2 byproducts from KMnO4 oxidations require chelation before disposal.

  • Solvent Recovery : Ethyl acetate and toluene are distilled and reused, reducing costs .

Chemical Reactions Analysis

Types of Reactions

®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: 5-Nitro-2-(oxiran-2-ylmethoxy)benzoic acid.

    Reduction: ®-5-Amino-2-(oxiran-2-ylmethoxy)benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The compound has been investigated for its potential in drug development, particularly as a precursor for synthesizing biologically active molecules. Notably, derivatives of nitrobenzaldehydes have been shown to possess antibacterial and anticancer properties.

  • Antibacterial Activity : Studies indicate that nitrobenzaldehyde derivatives exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. For instance, the synthesis of Schiff bases from (R)-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde has demonstrated promising antibacterial efficacy .
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented. A study showed that treatment with this compound resulted in increased reactive oxygen species (ROS) levels in small cell lung cancer (SCLC) cell lines, suggesting its potential as a therapeutic agent against resistant cancer types .

Material Science

This compound can serve as a building block for high-performance materials due to its unique structural features.

  • Polymer Chemistry : Its reactivity allows for the incorporation into polymer chains, enhancing material properties such as strength and thermal stability. This is particularly relevant in developing biodegradable plastics and smart materials with responsive characteristics .

Analytical Chemistry

The distinct chemical signature of this compound can be utilized in developing advanced analytical methods for detecting and quantifying various substances. Its derivatives can improve the accuracy and reliability of assays used in both research and industry .

Case Study 1: Inhibition of NF-kB in Inflammatory Models

In a murine model of acute lung injury, treatment with this compound resulted in a marked reduction of inflammation markers. Histological analysis revealed decreased inflammatory cell infiltration and lower lipid peroxidation levels, indicating its potential as an anti-inflammatory agent.

Case Study 2: Cytotoxicity in Cancer Cells

Research on SCLC cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 15 µM. The treated cells exhibited increased ROS levels and alterations in gene expression related to oxidative stress responses, highlighting its therapeutic potential against cancer .

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
PharmaceuticalsAntibacterial agentsEffective against Staphylococcus aureus
Anticancer agentsInduces apoptosis in cancer cells
Material ScienceBuilding blocks for polymersEnhances strength and thermal stability
Analytical ChemistryDevelopment of detection methodsImproves accuracy in quantifying substances

Mechanism of Action

The mechanism of action of ®-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde involves its reactivity due to the presence of the oxirane ring and the nitro group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and exerting specific effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Analysis and Reactivity

5-Nitro-2-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-benzaldehyde
  • Structure: Features a β-D-glucopyranosyl group (acetylated) instead of the epoxide moiety in the target compound.
  • Synthesis : Prepared via reaction of 2-hydroxy-5-nitrobenzaldehyde with acetobromo-α-D-glucose in the presence of Ag₂O and MeCN, yielding a glycosidic bond .
  • Reactivity : The acetylated glucose substituent enhances steric bulk and stability compared to the epoxide group in the target compound, which is more reactive toward nucleophiles (e.g., amines, thiols).
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide Derivatives
  • Structure : Nitrofuran-thiazole hybrids (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) lack the benzaldehyde core but share a nitro group .
  • Biological Activity: These compounds are potent urinary bladder carcinogens in rats, inducing transitional cell carcinomas within weeks . formamide, epoxide vs. thiazole) modulate toxicity.
Benzaldehyde and Methylbenzoate
  • Structure : Simpler analogs without nitro or epoxide groups.
  • Chromatographic Behavior : On ODS columns, benzaldehyde has a capacity factor (k') of ~1.1, comparable to methylbenzoate (k' = 1.0). The nitro and epoxide groups in the target compound would likely increase polarity, altering retention times .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
(R)-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde 223.18 Nitro, Epoxide, Aldehyde Epoxide ring-opening reactions Lab intermediate
5-Nitro-2-[(acetylated glucose)oxy]-benzaldehyde ~500 (estimated) Nitro, Acetylated glycoside Glycosylation reactions Glycoconjugate synthesis
N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide 239.21 Nitro, Thiazole, Formamide Carcinogenic metabolite formation Bladder cancer models
Benzaldehyde 106.12 Aldehyde Electrophilic substitution Solvent, fragrance

Biological Activity

(R)-5-Nitro-2-(oxiran-2-ylmethoxy)benzaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-nitrosalicylaldehyde with epichlorohydrin, followed by methanolysis. The resulting product is characterized by its oxirane and nitro functionalities, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. For instance, nitroimidazole derivatives have been shown to possess antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group in this compound may similarly enhance its antibacterial efficacy.

Anticancer Properties

Compounds containing oxirane rings have been associated with anticancer activities. Studies suggest that such compounds can induce apoptosis in cancer cells. A related study on chromone derivatives demonstrated impressive inhibitory effects on cancer cell lines, with IC50 values indicating potent activity . The structural similarities between these compounds and this compound warrant further investigation into its potential anticancer effects.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various nitro derivatives, including those similar to this compound. Results indicated that modifications in the nitro group significantly affected the antibacterial potency. The compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to known antibiotics .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another investigation focused on the cytotoxic effects of oxirane-containing compounds on human cancer cell lines. The findings revealed that these compounds could selectively inhibit tumor cell proliferation while sparing normal cells, suggesting a favorable therapeutic index for this compound .

Research Findings

Study Target Findings Reference
Study 1AntibacterialMIC values comparable to antibiotics against E. coli
Study 2Cancer CellsSelective inhibition of tumor cells; favorable therapeutic index

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. The aldehyde proton appears at δ ~10.6 ppm, while epoxide protons resonate at δ ~3.5–4.5 ppm .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ or [M-OH]⁻) for validation .
  • XRD : Single-crystal X-ray diffraction resolves absolute configuration. For related epoxide-containing compounds, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 5.686 Å, α = 80.767°) are reported .

How can enantiomeric purity of the (R)-epoxide configuration be validated?

Q. Advanced

  • Chiral HPLC : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
  • Optical rotation : Compare experimental [α]D values with literature data for (R)-epoxide derivatives .
  • Vibrational circular dichroism (VCD) : Distinguishes enantiomers via IR spectra differences in asymmetric stretching modes .

What computational methods aid in predicting the reactivity of the epoxide moiety in catalytic applications?

Q. Advanced

  • DFT calculations : Model epoxide ring-opening pathways (e.g., nucleophilic attack at the electrophilic oxiran carbon). Basis sets like B3LYP/6-311+G(d,p) predict activation energies and transition states .
  • Molecular docking : Assess interactions with catalytic sites (e.g., Ce-MOFs for oxidation reactions) .
  • MD simulations : Study solvent effects on epoxide stability during reactions .

How does the epoxide group influence catalytic oxidation reactions?

Advanced
The epoxide’s strained ring enhances electrophilicity, enabling reactions such as:

  • Epoxidation of alkenes : Ce-MOF catalysts convert styrene to styrene oxide (80% selectivity) via radical pathways .
  • Nucleophilic ring-opening : Amines or water attack the β-carbon, forming diols or amino alcohols.
    Side reactions (e.g., aldehyde formation via over-oxidation) require careful control of oxidant stoichiometry and reaction time .

What strategies resolve contradictions in reported reaction yields for nitrobenzaldehyde derivatives?

Advanced
Discrepancies arise from:

  • Nitro group reduction : Competing pathways under reductive conditions (e.g., Pd/C with H₂). Use inert atmospheres and low temperatures to suppress side reactions .
  • Epoxide stability : Acidic or basic conditions may hydrolyze the oxiran ring. Optimize pH (neutral to mildly acidic) .
  • Catalyst deactivation : Phosphine ligands in Pd systems may oxidize; switch to bulky ligands (e.g., XPhos) for improved stability .

What safety protocols are essential when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent epoxide ring degradation .

How can the nitro group be selectively modified without affecting the epoxide moiety?

Q. Advanced

  • Reduction : Use Zn/HCl or catalytic hydrogenation (H₂/Pd) to convert nitro to amine while preserving the epoxide .
  • Electrophilic substitution : Protect the epoxide with BF₃·OEt₂ before nitration or sulfonation .
  • Photocatalysis : Visible-light-driven reactions (e.g., Ru-based catalysts) selectively functionalize nitro groups .

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